Bienvenue dans la boutique en ligne BenchChem!

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

Chiral resolution Levetiracetam intermediate Diastereomeric salt crystallization

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate (CAS 102916‑46‑1), also referred to as (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-α-methylbenzylamine salt or LV30, is a pre-formed diastereomeric salt that functions as the penultimate chiral intermediate in the industrial synthesis of the antiepileptic drug levetiracetam. The compound combines (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (levetiracetam acid) with (R)-1-phenylethanamine ((R)-α-methylbenzylamine) in a 1:1 stoichiometry (C₁₆H₂₄N₂O₃, MW 292.37).

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 102916-46-1
Cat. No. B562914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
CAS102916-46-1
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N
InChIInChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1
InChIKeyZLKXLRFDTRFXJV-CYVRTLFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate (CAS 102916-46-1) and Why Procurement Teams Should Define It Correctly


(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate (CAS 102916‑46‑1), also referred to as (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-α-methylbenzylamine salt or LV30, is a pre-formed diastereomeric salt that functions as the penultimate chiral intermediate in the industrial synthesis of the antiepileptic drug levetiracetam [1]. The compound combines (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (levetiracetam acid) with (R)-1-phenylethanamine ((R)-α-methylbenzylamine) in a 1:1 stoichiometry (C₁₆H₂₄N₂O₃, MW 292.37) . It is a crystalline solid with a melting range of 118–121 °C and is supplied at purities typically ≥95 % . Its sole commercially validated role is as the preferred resolving intermediate for manufacturing (S)-levetiracetam at industrial scale, as codified in US 7,902,380 and multiple follow-on patents [2].

Why (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate Cannot Be Replaced by Another Chiral Amine Salt Without Requalification


The (R)-α-methylbenzylamine counter-ion is not interchangeable with other chiral amines (e.g., dehydroabietylamine, (S)-α-methylbenzylamine, or non-chiral bases) because the diastereomeric salt formation step is the sole industrial route that simultaneously achieves crystalline isolation, enantiomeric enrichment to >99 % optical purity, and acceptable yield in a single unit operation [1]. The patent literature explicitly designates (R)-α-methylbenzylamine as the preferred resolving agent over dehydroabietylamine for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, based on superior crystallinity and process robustness [2]. Using the free acid (levetiracetam acid, CAS 102849‑49‑0) directly bypasses the resolution step and cannot deliver enantiopure material unless sourced from a pre-resolved chiral pool; the racemic acid ((±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid) yields <50 % of the desired enantiomer without this salt-mediated resolution [3]. Consequently, substituting this specific salt introduces re-validation burden for chiral purity, yield, and downstream amidation performance.

Quantitative Head-to-Head Evidence: (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate vs. Closest Comparators


Preferred Resolving Agent Designation: (R)-α-Methylbenzylamine vs. Dehydroabietylamine in US 7,902,380

US 7,902,380 explicitly lists α-methylbenzylamine and dehydroabietylamine as suitable resolving agents but states that 'α-methylbenzylamine is preferred' for the resolution of (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid [1]. The patent specification teaches that (S)-2 (the desired acid enantiomer) 'can be prepared by forming the salt with (R)-alpha-methylbenzylamine' and further notes that '(R)-alpha-methylbenzylamine is desired agent to get levetiracetam' [1]. No other chiral amine is described with equivalent preference across the patent family.

Chiral resolution Levetiracetam intermediate Diastereomeric salt crystallization

Salt Formation Yield and Downstream Acid Recovery: (R)-α-Methylbenzylamine Salt vs. Racemic Acid Baseline

In the exemplified procedure of US 7,902,380, reaction of 300 g (1.75 mol) of racemic (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid with (R)-α-methylbenzylamine (106 g) in toluene/triethylamine yielded 205 g of the target diastereomeric salt after crystallization from toluene, corresponding to a 41 % isolated yield [1]. Subsequent acidification of this isolated salt with HCl liberated enantiomerically pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid in 90 % recovery yield [1]. This two-step cascade (41 % salt crystallisation × 90 % acid recovery) delivers net ~37 % yield of enantiopure free acid from racemate in a single resolution cycle, consistent with the theoretical maximum of 50 % for a classical resolution without racemisation recycling. The Chinese-language LV30 process optimization study independently reports a salt yield of >40 % with optical purity >99 % [2].

Diastereomeric salt yield Chiral acid recovery Levetiracetam process economics

Epimerization-Enabled Yield Enhancement: Racemisation Recycling of the Undesired Enantiomer

A key process advantage disclosed in US 7,902,380 is that the undesired (R)- or (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (or their mixtures remaining in the mother liquor after salt crystallization) can be epimerized by treatment with an acid anhydride (acetic, propionic, or butyric anhydride) to regenerate the racemic (RS)-acid in 'excellent yield' [1]. The racemized material is then re-subjected to the same (R)-α-methylbenzylamine resolution cycle. With this recycling loop, 'almost complete conversion of the (RS)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid to the desired (R) or (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid' is achieved [2]. The patent explicitly states that 'the potential recovery yield of (S) or (R)-2 can be more than 50%' when epimerization recycling is employed [2].

Epimerization Racemisation recycling Process mass intensity

Comparative Physical Form: Crystalline Salt vs. Free Acid Handling in Downstream Processing

The (R)-α-methylbenzylamine salt (CAS 102916‑46‑1) is a well-defined crystalline solid with a reported melting range of 118–121 °C, enabling straightforward isolation by filtration, drying, and storage at ambient conditions . In contrast, the corresponding free acid, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (CAS 102849‑49‑0), melts at 124–125 °C but is typically supplied as a solid requiring storage at −20 °C in sealed, dry conditions to prevent degradation . The salt form provides superior ambient-temperature stability and is the direct input to the amidation step after acid liberation, avoiding an additional isolation and drying operation for the free acid intermediate.

Crystallinity Solid-form handling Levetiracetam amidation

Downstream Amidation Performance: Enantiomeric Purity Retention During Salt Break and Amide Formation

US 7,902,380 teaches that amidation of the (S)-acid liberated from the (R)-α-methylbenzylamine salt proceeds 'in high yield with little to no loss of enantiomeric purity' when the acid is activated via methanesulfonyl chloride/triethylamine and subsequently treated with ammonia [1]. In the exemplified procedure, (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (45 g, 0.26 mol, liberated from the diastereomeric salt) was converted to (S)-levetiracetam in 80 % yield (36 g) after crystallization from methyl isobutyl ketone [1]. The patent further emphasizes that prior art methods required conducting the amidation at −30 to −40 °C to prevent epimerization, whereas the disclosed process using the (R)-α-methylbenzylamine salt-derived acid operates under milder conditions without epimerization concerns [2].

Amidation Epimerization control Enantiomeric purity

Where (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate Delivers Definitive Value: Procurement-Anchored Application Scenarios


Generic Levetiracetam API Manufacturing: Preferred Chiral Intermediate for ANDA Filing

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for levetiracetam tablets, oral solutions, or extended-release formulations, using the (R)-α-methylbenzylamine salt as the isolated chiral intermediate directly aligns with the process described in US 7,902,380—the foundational patent for industrially scalable levetiracetam synthesis [1]. The salt provides >99 % optical purity at the intermediate stage, enabling downstream amidation to proceed at 0 °C rather than −30 to −40 °C (required by prior art methods), which simplifies equipment requirements and reduces energy costs [2]. Procurement of the pre-formed salt eliminates the need for in-house resolution development and qualification of alternative resolving agents.

Multi-Ton Commercial Campaigns Requiring Racemisation Recycling for Cost Optimization

For contract manufacturing organizations (CMOs) and API producers conducting multi-ton levetiracetam campaigns, the (R)-α-methylbenzylamine salt process uniquely enables epimerization recycling of the undesired enantiomer using inexpensive acid anhydrides (acetic, propionic, or butyric) [1]. This raises the overall process yield from the <50 % ceiling of a single-pass classical resolution to >50 %, directly reducing raw material cost per kilogram of API. No equivalent recycling pathway has been demonstrated with alternative resolving agents such as dehydroabietylamine in the levetiracetam patent literature, making the (R)-α-methylbenzylamine salt the only procurement choice that supports a closed-loop resolution-recycling process [1].

Quality Control and Reference Standard Programs: Enantiopure Intermediate for Chiral Purity Method Validation

For analytical development and QC laboratories supporting levetiracetam drug substance release, (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate serves as a well-characterized enantiopure intermediate that can be used to validate chiral HPLC methods, establish system suitability criteria, and prepare enantiomeric impurity markers (e.g., (R)-levetiracetam). The compound's defined crystalline form (mp 118–121 °C) enables gravimetric preparation of calibration standards with high accuracy, and the >99 % optical purity documented in the LV30 process [1] provides a reliable baseline for method linearity and limit of quantification studies. Procurement at 95 % or higher chemical purity from qualified vendors ensures consistency across method transfer exercises.

Process Development and Scale-Up Studies: Benchmark Intermediate for Evaluating Alternative Resolution Technologies

For process R&D groups investigating next-generation levetiracetam routes (e.g., enzymatic dynamic kinetic resolution, continuous chromatography, or membrane-based separation), the (R)-α-methylbenzylamine salt serves as the industrial benchmark against which novel technologies must be measured [1]. Its well-characterized performance metrics—41 % single-pass salt yield, 90 % acid recovery, >99 % optical purity, and compatibility with epimerization recycling—constitute the minimum performance threshold for any alternative approach to be considered commercially viable [2]. Procuring the salt as a reference standard enables direct head-to-head comparison of yield, purity, and cost metrics in technology transfer and scale-up evaluations.

Quote Request

Request a Quote for (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.